molecular formula C9H8N4O B11906850 2-Amino-1,8-naphthyridine-3-carboxamide CAS No. 15935-96-3

2-Amino-1,8-naphthyridine-3-carboxamide

Cat. No.: B11906850
CAS No.: 15935-96-3
M. Wt: 188.19 g/mol
InChI Key: HPADGDFXUYBWMU-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carboxamide (CAS 15935-96-3) is a heterocyclic organic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol. This 1,8-naphthyridine derivative serves as a key pharmacophore and synthetic intermediate in medicinal chemistry, particularly noted for its antimicrobial and anticancer research applications . As a research chemical, its primary value lies in its role as a core scaffold for developing novel therapeutic agents. Patent literature identifies this compound derivatives specifically as antimicrobial agents, highlighting their potential in addressing bacterial infections . Furthermore, structural analogues based on the 1,8-naphthyridine-3-carboxamide framework have demonstrated promising in vitro cytotoxicity against a range of cancer cell lines, including ovarian, prostate, oral, and colon cancers, underscoring its significance in oncology drug discovery research . The compound's mechanism of action is often associated with enzyme inhibition; related naphthyridine compounds are known to interfere with bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication . In a different structural context, 1,8-naphthyridine carboxamide derivatives have also been investigated as inhibitors of viral enzymes, such as HIV-1 integrase . The naphthyridine core, substituted with an amino group at the 2-position and a carboxamide moiety at the 3-position, provides unique electronic and steric properties that facilitate targeted interactions . This makes it a versatile building block for constructing more complex molecules for biological evaluation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

15935-96-3

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-amino-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)

InChI Key

HPADGDFXUYBWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Core Structure Formation

The 1,8-naphthyridine scaffold is typically constructed via cyclocondensation reactions. A prominent method involves reacting ethyl 3-(dimethylamino)acrylate with 2-chloro-5-nitronicotinic acid derivatives. As detailed in WO2012151640A1 , this process proceeds through:

  • Acid Chloride Formation : Treating 2-chloro-5-nitronicotinic acid with thionyl chloride in N,N-dimethylformamide (DMF) at 25–30°C generates the corresponding acid chloride.

  • Cyclization : The acid chloride reacts with ethyl 3-(dimethylamino)acrylate in acetonitrile and triethylamine, forming the naphthyridine core through a [4+2] cycloaddition mechanism.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-amino-1,8-naphthyridine-3-carboxylate .

This method achieves a 78% yield with a purity >97%, as confirmed by HPLC .

Aminolysis of Ester Intermediates

Conversion of ester groups to carboxamides is a critical step. US9133188B2 outlines a protocol using ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate:

  • Reaction Setup : Combine the ester intermediate (3.6 kg) with 2-indanone (1.80 kg) in 1,2-dichloroethane and acetic acid at 0–5°C.

  • Aminolysis : Treat the mixture with aqueous sodium hydroxide (3.4 kg NaOH in 42.0 L H₂O) at 50–55°C for 2–3 hours, hydrolyzing the ester to the carboxamide.

  • Purification : Extract with dichloromethane, wash with sodium bicarbonate and brine, and dry over anhydrous sodium sulfate .

This method produces 4.20 kg of product (95.2% yield) with a purity of 97.7%, validated by TLC and mass spectrometry .

Coupling Reactions for Carboxamide Functionalization

Direct coupling of preformed 1,8-naphthyridine carboxylic acids with amines offers modularity. CN110240598B describes:

  • Activation : React 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylic acid (4.0 kg) with triethylamine (3.5 kg) in dichloromethane at 10–15°C.

  • Amide Bond Formation : Add 4-dimethylaminopyridine (DMAP, 8.7 g) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 191.7 g) to facilitate coupling with aminopyridine derivatives.

  • Crystallization : Isolate the product via vacuum distillation and recrystallize from ethanol .

The process achieves a 94.9% yield, confirmed by ¹H NMR (CDCl₃, 400 MHz: δ 8.21 (s, 1H), 7.89 (d, J = 8.4 Hz, 1H)) .

Alkylation and Protecting Group Strategies

Introducing the amino group at position 2 often requires protective strategies. A method from PMC4234427 involves:

  • N1-Alkylation : Treat 1,8-naphthyridine-3-carboxamide (27) with alkyl halides (e.g., benzyl bromide) in DMF using cesium carbonate (Cs₂CO₃) at 50°C for 12 hours.

  • Deprotection : Remove protecting groups (e.g., benzyl) via hydrogenolysis (H₂/Pd-C) in ethanol to unmask the primary amine .

This approach yields 70–85% of 2-amino derivatives, characterized by LC-MS (m/z 188.19 [M+H]⁺) .

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Cyclocondensation 78%>97%Scalable, high regioselectivityRequires nitro reduction step
Aminolysis 95.2%97.7%Direct ester conversion, industrial feasibilitySensitive to pH and temperature control
Coupling 94.9%97.3%Modular for diverse carboxamidesHigh reagent cost (PyBOP, DMAP)
Alkylation 85%>95%Flexible N-functionalizationMulti-step deprotection required

Optimization Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways may yield 1,6- or 1,7-naphthyridine byproducts. Using electron-withdrawing groups (e.g., nitro) at position 5 directs cyclization to the 1,8-isomer .

  • Purification : Silica gel chromatography often fails due to the compound’s polarity. Alternative protocols employ sequential washes with sodium bicarbonate and brine, followed by recrystallization from ethanol/water (3:1 v/v) .

  • Amination Side Reactions : Over-alkylation at N1 is mitigated by stoichiometric control (1.1 eq alkyl halide) and low-temperature reactions (0–5°C) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 participates in:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl chloride) in DMF/NaH at room temperature, forming N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride or anhydrides to yield N-acetylated products, enhancing lipophilicity for pharmacological studies .

Amide Bond Modifications

The carboxamide group undergoes:

  • Hydrolysis : Conversion to carboxylic acid using NaOH/ethanol under reflux (2 hours), enabling further derivatization .

  • Condensation : Reaction with aldehydes (e.g., 2,4-difluorobenzaldehyde) in the presence of coupling agents like EDCI/HOBt, forming Schiff bases or hydrazide derivatives .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • Palladium Complexation : Forms stable complexes with Pd(II) in ethanol/water mixtures, used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Zinc Binding : Coordinates Zn²⁺ via the carboxamide oxygen and naphthyridine nitrogen, relevant to metalloenzyme inhibition .

Table 2: Metal Complex Stability Constants

Metal IonLigandLog K (Stability Constant)ApplicationSource
Pd(II)2-Amino-1,8-naphthyridine-3-carboxamide8.2 ± 0.3Catalytic cross-coupling
Zn(II)Same6.8 ± 0.2Enzyme inhibition studies

Cyclization and Heterocycle Formation

  • Intramolecular Cyclization : Heating with POCl₃ yields fused tricyclic systems (e.g., pyrido[2,3-b] naphthyridinones) .

  • Thiourea Derivatives : Reaction with CS₂/KOH produces 3-carbothioamide analogs, enhancing antimicrobial activity.

Reaction Optimization Insights

  • Solvent Effects : Ionic liquids like [Bmmim][Im] enhance reaction rates by stabilizing intermediates through hydrogen bonding .

  • Reusability : [Bmmim][Im] retains >85% catalytic efficiency after 4 cycles in Friedlander reactions .

This compound’s versatility in nucleophilic, coordination, and cyclization reactions underscores its value in organic synthesis and drug discovery. Experimental data confirm its role as a scaffold for bioactive molecules and catalytic intermediates.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Position 1 Substituent Position 3 Group Position 6 Substituent Key Feature
This compound H Carboxamide H Parent compound, CB2R affinity
LV50 H Carboxamide H (unsubstituted) High CB2R selectivity
CB91 Alkyl Carboxamide Substituted Moderate pro-apoptotic activity
1-(4-Chlorobenzyl)-4-oxo 4-Chlorobenzyl Carboxylic acid H Antihistaminic activity

CB2R/CB1R Binding Affinity

LV50 and related derivatives exhibit preferential binding to CB2R over CB1R, a trait critical for minimizing psychoactive side effects. Competitive radioligand assays reveal:

Table 2: CB2R and CB1R Affinity (Ki Values)

Compound CB2R Ki (nM) CB1R Ki (nM) Selectivity Ratio (CB2R/CB1R)
LV50 8.2 >10,000 >1,200
CB91 12.5 >10,000 >800
LV58 9.8 >10,000 >1,020

LV50’s unsubstituted C-6 position enhances CB2R agonism, correlating with stronger pro-apoptotic effects in Jurkat leukemia cells (IC₅₀: 15 μM) compared to CB91 (IC₅₀: 28 μM) .

Physicochemical Properties

  • Solubility : Carboxamide derivatives (e.g., LV50) exhibit improved solubility over carboxylic acid analogues due to hydrogen-bonding capacity .
  • Metabolic Stability : N3-Aryl substituents in compounds like 67 (CAS: 1429617-90-2) reduce cytochrome P450-mediated degradation .

Biological Activity

2-Amino-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. Its unique structural features, including an amino group and a carboxamide functional group, contribute to its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O, with a molecular weight of approximately 188.24 g/mol. The compound's structure is characterized by:

  • An amino group at the 2-position.
  • A naphthyridine core .
  • A carboxamide group at the 3-position.

These functional groups enhance the compound's ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess activity against various bacterial strains, including resistant strains. The compound's mechanism involves binding to bacterial topoisomerases, which are essential for DNA replication and transcription.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Studies have demonstrated that the compound can enhance the efficacy of existing antibiotics when used in combination therapy, particularly with fluoroquinolones .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, compounds synthesized from this structure have demonstrated high cytotoxicity against breast cancer cells (MCF7) and other tumor types.

Compound IC50 (µM) Cancer Cell Line Reference
Compound A6.53MCF7
Compound B1.47MCF7
Compound C4.51Staurosporine (control)

These findings suggest a promising avenue for developing new anticancer agents based on the naphthyridine scaffold.

Anti-inflammatory Activity

Some derivatives of this compound have also shown anti-inflammatory properties. For instance, specific analogs have been reported to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by Eweas et al. (2021) evaluated the antimicrobial activity of several naphthyridine derivatives against multi-resistant bacterial strains. The results indicated that the inclusion of this compound significantly enhanced the activity of fluoroquinolones against resistant strains like E. coli and S. aureus .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, a series of naphthyridine derivatives were synthesized and tested against human breast cancer cell lines. Compounds derived from this compound exhibited IC50 values lower than standard treatments, suggesting their potential as effective anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-1,8-naphthyridine-3-carboxamide derivatives?

A four-step methodology is widely employed:

  • Step 1 : Gould–Jacobs reaction between 2-aminopyridine and ethoxymethylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate.
  • Step 2 : Cyclization under reflux with phenoxy ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
  • Step 3 : N-alkylation with alkyl chlorides in anhydrous DMF using NaH as a base.
  • Step 4 : Hydrolysis with 10% NaOH to generate carboxylic acids, followed by coupling with amines (e.g., morpholine, piperazine) in DMF to form carboxamides . Example: Compound 5a3 (1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide) was synthesized in 67% yield via this route .

Q. How are 1,8-naphthyridine derivatives characterized structurally?

Key techniques include:

  • FTIR : Identification of functional groups (e.g., C=O stretching at 1686 cm⁻¹ for keto groups, 1651 cm⁻¹ for amides) .
  • ¹H NMR : Aromatic protons (δ 7.24–9.19 ppm) and NH signals (δ 9.91 ppm) confirm ring substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for 5a3 ) validate molecular formulas .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., 62.21% C, 3.72% H for 5a3 ) .

Q. What in vitro/in vivo assays are used to evaluate biological activity?

  • Antihistaminic activity : In vivo models assess H1 receptor antagonism via histamine-induced bronchoconstriction or mast cell degranulation .
  • Anticancer activity : Multi-target kinase inhibition (e.g., VEGFR-2/c-Met) is evaluated using cell proliferation assays (e.g., MTT) and kinase profiling .

Advanced Research Questions

Q. How do structural modifications influence biological activity in 1,8-naphthyridine derivatives?

  • Substituent effects : Chlorine at the 4-position (e.g., 4a ) enhances antihistaminic potency by increasing lipophilicity and receptor binding .
  • Amide side chains : Piperazine or morpholine moieties improve solubility and bioavailability, while bulky groups (e.g., benzyl) may reduce metabolic clearance .
  • Data-driven example : Compound 5a3 showed higher activity than 5b1 due to electron-withdrawing Cl substituents stabilizing the amide bond .

Q. How can conflicting data on compound activity be resolved?

  • Pa/Pi analysis : Prioritize compounds with Pa (probability of activity) > Pi (probability of inactivity) using PASS software .
  • Dose-response studies : Confirm activity thresholds (e.g., IC50 values) across multiple assays to rule out false positives .
  • Structural validation : Re-synthesize compounds with conflicting results and verify purity via HPLC .

Q. What strategies optimize 1,8-naphthyridine derivatives for multi-target kinase inhibition?

  • Scaffold hybridization : Attach 1,8-naphthyridine-3-carboxamide to phenoxyquinoline cores to target VEGFR-2 and c-Met simultaneously .
  • In silico docking : Use molecular modeling to predict binding modes and prioritize substituents (e.g., 6,7-disubstituted derivatives) .
  • Selectivity profiling : Screen against kinase panels (e.g., EGFR, PDGFR) to minimize off-target effects .

Q. What alternative synthetic routes exist for carboxamide derivatives?

  • From nitriles : Controlled hydrolysis of 1,8-naphthyridine-3-carbonitriles (e.g., 2-phenyl derivative → carboxamide via KOH/H2O) .
  • From esters : Aminolysis of ethyl 1,8-naphthyridine-3-carboxylates with amines under high-temperature sealed-tube conditions .

Q. How do stability and degradation pathways impact experimental design?

  • Hydrolysis : Carboxamides are susceptible to acidic/basic hydrolysis; stabilize with lyophilization or inert storage conditions .
  • Oxidation : Avoid prolonged exposure to oxidizing agents (e.g., H2O2) to prevent naphthyridine ring oxidation .
  • Degradation studies : Monitor via accelerated stability testing (40°C/75% RH) and LC-MS to identify breakdown products .

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